(3S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-3-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-4-oxobutanoic acid (3S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-3-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 124894-89-9
VCID: VC0043728
InChI: InChI=1S/C65H84N14O18S5/c1-38(97-102(94,95)96)57(76-61(89)48(23-28-98-2)74-60(88)46(66)32-40-17-20-43(80)21-18-40)62(90)75-51(34-41-37-71-47-15-10-9-14-44(41)47)64(92)79(63(91)49(24-29-99-3)69-26-11-5-8-16-54(82)72-50(58(67)86)33-39-12-6-4-7-13-39)65(93)52(36-56(84)85)73-55(83)25-30-100-101-31-27-70-59(87)45-22-19-42(77-78-68)35-53(45)81/h4,6-7,9-10,12-15,17-22,35,37-38,46,48-52,57,69,71,80-81H,5,8,11,16,23-34,36,66H2,1-3H3,(H2,67,86)(H,70,87)(H,72,82)(H,73,83)(H,74,88)(H,75,90)(H,76,89)(H,84,85)(H,94,95,96)/t38-,46+,48+,49+,50?,51+,52+,57+/m1/s1
SMILES: CC(C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CCSC)NCCCCCC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)C(CC(=O)O)NC(=O)CCSSCCNC(=O)C4=C(C=C(C=C4)N=[N+]=[N-])O)NC(=O)C(CCSC)NC(=O)C(CC5=CC=C(C=C5)O)N)OS(=O)(=O)O
Molecular Formula: C65H84N14O18S5
Molecular Weight: 1509.8 g/mol

(3S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-3-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-4-oxobutanoic acid

CAS No.: 124894-89-9

Main Products

VCID: VC0043728

Molecular Formula: C65H84N14O18S5

Molecular Weight: 1509.8 g/mol

(3S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-3-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-4-oxobutanoic acid - 124894-89-9

CAS No. 124894-89-9
Product Name (3S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-3-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-4-oxobutanoic acid
Molecular Formula C65H84N14O18S5
Molecular Weight 1509.8 g/mol
IUPAC Name (3S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-3-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C65H84N14O18S5/c1-38(97-102(94,95)96)57(76-61(89)48(23-28-98-2)74-60(88)46(66)32-40-17-20-43(80)21-18-40)62(90)75-51(34-41-37-71-47-15-10-9-14-44(41)47)64(92)79(63(91)49(24-29-99-3)69-26-11-5-8-16-54(82)72-50(58(67)86)33-39-12-6-4-7-13-39)65(93)52(36-56(84)85)73-55(83)25-30-100-101-31-27-70-59(87)45-22-19-42(77-78-68)35-53(45)81/h4,6-7,9-10,12-15,17-22,35,37-38,46,48-52,57,69,71,80-81H,5,8,11,16,23-34,36,66H2,1-3H3,(H2,67,86)(H,70,87)(H,72,82)(H,73,83)(H,74,88)(H,75,90)(H,76,89)(H,84,85)(H,94,95,96)/t38-,46+,48+,49+,50?,51+,52+,57+/m1/s1
Standard InChIKey BYKAURDEKRDYMN-IJXMQMCGSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)[C@H](CCSC)NCCCCCC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)[C@H](CC(=O)O)NC(=O)CCSSCCNC(=O)C4=C(C=C(C=C4)N=[N+]=[N-])O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)OS(=O)(=O)O
SMILES CC(C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CCSC)NCCCCCC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)C(CC(=O)O)NC(=O)CCSSCCNC(=O)C4=C(C=C(C=C4)N=[N+]=[N-])O)NC(=O)C(CCSC)NC(=O)C(CC5=CC=C(C=C5)O)N)OS(=O)(=O)O
Canonical SMILES CC(C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CCSC)NCCCCCC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)C(CC(=O)O)NC(=O)CCSSCCNC(=O)C4=C(C=C(C=C4)N=[N+]=[N-])O)NC(=O)C(CCSC)NC(=O)C(CC5=CC=C(C=C5)O)N)OS(=O)(=O)O
Synonyms 2-(4-azidosalicylamido)-1,3-dithiopropionate(28-Thr-31-AHX)-cholecystokinin (25-33)
ASD-Thr-Ahx-CCK (25-33)
cholecystokinin (25-33), 2-(4-azidosalicylamido)-1,3-dithiopropionate(threonyl(28)-aminohexanoyl(31))-
cholecystokinin (25-33),2-(4-azidosalicylamido)-1,3-dithiopropionate(Thr(28)-AHX(31))-
PubChem Compound 16132229
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator